Cas no 115777-72-5 (2-(Methoxycarbonyl)thiophene-3-carboxylic acid)

2-(Methoxycarbonyl)thiophene-3-carboxylic acid structure
115777-72-5 structure
Product name:2-(Methoxycarbonyl)thiophene-3-carboxylic acid
CAS No:115777-72-5
MF:C7H6O4S
Molecular Weight:186.18514
MDL:MFCD20640613
CID:1028814
PubChem ID:13899777

2-(Methoxycarbonyl)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Methoxycarbonyl)thiophene-3-carboxylic acid
    • 2-methoxycarbonylthiophene-3-carboxylic acid
    • Z1262517519
    • AKOS022172337
    • 115777-72-5
    • 2-(Methoxycarbonyl)thiophene-3-carboxylicacid
    • SCHEMBL1973549
    • DTXSID90552063
    • A893819
    • 2,3-Thiophenedicarboxylic acid, 2-methyl ester
    • DS-2995
    • MFCD20640613
    • EN300-722371
    • MDL: MFCD20640613
    • インチ: InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)
    • InChIKey: XLKOQFSMGITOGW-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C(OC)=O)SC=C1)O

計算された属性

  • 精确分子量: 185.99900
  • 同位素质量: 185.99867984g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 91.8Ų

じっけんとくせい

  • Boiling Point: 353.6±27.0°C at 760 mmHg
  • PSA: 91.84000
  • LogP: 1.23290

2-(Methoxycarbonyl)thiophene-3-carboxylic acid Security Information

2-(Methoxycarbonyl)thiophene-3-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Methoxycarbonyl)thiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-722371-0.1g
2-(methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 95.0%
0.1g
$120.0 2025-02-20
Enamine
EN300-722371-5.0g
2-(methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 95.0%
5.0g
$1280.0 2025-02-20
abcr
AB441350-250mg
2-(Methoxycarbonyl)thiophene-3-carboxylic acid; .
115777-72-5
250mg
€229.00 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M41150-250mg
2-(Methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 98%
250mg
¥2808.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1113268-250mg
2-(Methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 98%
250mg
¥1522.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M41150-1g
2-(Methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 98%
1g
¥6378.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M41150-100mg
2-(Methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 98%
100mg
¥1808.0 2022-04-27
Alichem
A169004697-250mg
2-(Methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 98%
250mg
$176.00 2023-09-04
Enamine
EN300-722371-0.5g
2-(methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 95.0%
0.5g
$270.0 2025-02-20
Enamine
EN300-722371-1.0g
2-(methoxycarbonyl)thiophene-3-carboxylic acid
115777-72-5 95.0%
1.0g
$345.0 2025-02-20

2-(Methoxycarbonyl)thiophene-3-carboxylic acid 合成方法

2-(Methoxycarbonyl)thiophene-3-carboxylic acid 関連文献

2-(Methoxycarbonyl)thiophene-3-carboxylic acidに関する追加情報

Recent Advances in the Application of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid (CAS: 115777-72-5) in Chemical Biology and Pharmaceutical Research

2-(Methoxycarbonyl)thiophene-3-carboxylic acid (CAS: 115777-72-5) is a thiophene-based carboxylic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid as a building block for the synthesis of novel COX-2 inhibitors with improved selectivity profiles. The researchers utilized this compound to develop a series of thiophene-based derivatives that showed potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The study highlighted the importance of the methoxycarbonyl group in modulating the pharmacokinetic properties of the final compounds.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of new antibacterial agents incorporating 2-(Methoxycarbonyl)thiophene-3-carboxylic acid as a core structural element. The synthesized compounds exhibited promising activity against multidrug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. Molecular docking studies suggested that these derivatives interfere with bacterial cell wall biosynthesis by targeting key enzymes in the peptidoglycan synthesis pathway.

Significant progress has also been made in cancer research applications. A 2024 study in the European Journal of Medicinal Chemistry described the design and synthesis of novel kinase inhibitors using 2-(Methoxycarbonyl)thiophene-3-carboxylic acid as a starting material. The resulting compounds demonstrated potent inhibitory activity against several cancer-associated kinases, including EGFR and VEGFR-2, with IC50 values below 100 nM in enzymatic assays. In vitro studies showed promising antiproliferative effects against various cancer cell lines, particularly in breast and lung cancer models.

Recent advances in synthetic methodology have expanded the utility of this compound. A 2023 publication in Organic Letters presented a novel, high-yielding synthetic route to 2-(Methoxycarbonyl)thiophene-3-carboxylic acid that significantly reduces production costs while maintaining excellent purity. This development is particularly important for scaling up production for pharmaceutical applications. The new method employs a one-pot, metal-free approach that is more environmentally friendly than traditional synthetic routes.

From a drug delivery perspective, researchers have recently explored the potential of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid in prodrug design. A 2024 study in Molecular Pharmaceutics demonstrated how this compound can be conjugated to various drug molecules to improve their solubility and bioavailability. The carboxylic acid functionality allows for easy conjugation to drug molecules through ester or amide linkages, while the thiophene ring contributes to favorable pharmacokinetic properties.

Looking forward, the unique structural features of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where the compound serves as a linker between therapeutic agents and targeting moieties. Additionally, its application in the development of fluorescent probes for biological imaging is an emerging area of interest, leveraging the inherent photophysical properties of the thiophene scaffold.

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